molecular formula C15H13ClN2O2S B2404181 1H-Pyrrolo[2,3-B]pyridine, 4-chloro-3-methyl-1-[(4-methylphenyl)sulfonyl]- CAS No. 869335-18-2

1H-Pyrrolo[2,3-B]pyridine, 4-chloro-3-methyl-1-[(4-methylphenyl)sulfonyl]-

Cat. No. B2404181
CAS RN: 869335-18-2
M. Wt: 320.79
InChI Key: YBJUYMVPMWMUQJ-UHFFFAOYSA-N
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Description

“1H-Pyrrolo[2,3-B]pyridine, 4-chloro-3-methyl-1-[(4-methylphenyl)sulfonyl]-” is a chemical compound . It has been used as a biochemical reagent and can be used as a biological material or organic compound for life science related research .


Synthesis Analysis

The synthesis of 1H-Pyrrolo[2,3-B]pyridine derivatives has been reported in the literature . For instance, compound 4h, a derivative of 1H-Pyrrolo[2,3-B]pyridine, was synthesized and exhibited potent FGFR inhibitory activity . The deprotection of the SEM group of compound 5 was conducted by treatment with trifluoroacetic acid (TFA), followed by alkalization in the presence of 1,2-diaminoethane to afford the desired compound 6 .


Molecular Structure Analysis

The molecular structure of 1H-Pyrrolo[2,3-B]pyridine is available as a 2D Mol file or as a computed 3D SD file . The experimental charge density distribution in 4-chloro-1H-pyrrolo pyridine has been carried out using high resolution X-ray diffraction data collected at 100 (2) K .


Chemical Reactions Analysis

The chemical reactions involving 1H-Pyrrolo[2,3-B]pyridine derivatives have been studied, particularly in the context of their activities against FGFR1, 2, and 3 .


Physical And Chemical Properties Analysis

The physical properties of “1H-Pyrrolo[2,3-B]pyridine, 4-chloro-3-methyl-1-[(4-methylphenyl)sulfonyl]-” include a predicted boiling point of 497.7±55.0 °C .

Scientific Research Applications

Crystal Structure Analysis

  • Crystal Structure : The compound displays a three-dimensional network stabilized by π–π interactions between the rings of the 4-methylphenylsulfonyl group. The dihedral angle between the 4-methylphenylsulfonyl ring and the 4-chloro-1H-pyrrolo[2,3-b]pyridine unit is significant (Selig, Schollmeyer, Albrecht, & Laufer, 2009).

Synthesis and Reactivity

  • Synthetic Routes : Various synthetic methods have been explored for creating 1H-pyrrolo[2,3-b]pyridines, with successful preparation of alkyl and aryl substituted derivatives. The compound undergoes reactions like nitration, nitrosation, and bromination (Herbert & Wibberley, 1969).

Chemical Complex Formation

  • Metal Complex Coordination : The compound has been used in the synthesis of metal complexes. The behavior of these complexes in various conditions has been characterized, demonstrating their potential for diverse applications in chemistry (Bermejo, Sousa, Fondo, & Helliwell, 2000).

Pharmaceutical Intermediates

  • Intermediate in Insecticide Synthesis : It serves as an intermediate in the synthesis of chlorantraniliprole, a new insecticide. The synthesis process demonstrates its potential as a key intermediate in pharmaceutical and agrochemical industries (Wen-bo, 2011).

Polymer Chemistry

  • Incorporation in Polyamides : The compound has been used in the synthesis of novel soluble fluorinated polyamides. These polymers have high thermal stability and low dielectric constants, making them suitable for various industrial applications (Liu, Wu, Sun, Yu, Jiang, & Sheng, 2013).

Molecular Design and Drug Development

Chemical Synthesis and Medicinal Chemistry

  • Novel Synthetic Route : A novel method for synthesizing 1H-pyrrolo[2,3-b]pyridines from 1-substituted 2-aminopyrroles has been established. This provides a new avenue for the creation of compounds with potential medicinal and industrial applications (Brodrick & Wibberley, 1975).

Mechanism of Action

1H-Pyrrolo[2,3-B]pyridine derivatives have shown potent activities against FGFR1, 2, and 3 . For example, compound 4h exhibited potent FGFR inhibitory activity (FGFR1–4 IC50 values of 7, 9, 25 and 712 nM, respectively). In vitro, 4h inhibited breast cancer 4T1 cell proliferation and induced its apoptosis .

Future Directions

The research on 1H-Pyrrolo[2,3-B]pyridine derivatives is ongoing, particularly in the context of their activities against FGFR1, 2, and 3 . These compounds have shown promise in inhibiting breast cancer cell proliferation and inducing apoptosis, suggesting potential applications in cancer therapy .

properties

IUPAC Name

4-chloro-3-methyl-1-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O2S/c1-10-3-5-12(6-4-10)21(19,20)18-9-11(2)14-13(16)7-8-17-15(14)18/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBJUYMVPMWMUQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C(C=CN=C32)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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